molecular formula C10H15BO4S B14907172 (5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid

(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid

Cat. No.: B14907172
M. Wt: 242.10 g/mol
InChI Key: XVGCLOWUDBOYFF-UHFFFAOYSA-N
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Description

(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method includes the use of bis(neopentyl glycolato)diboron as a borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions often require an inert atmosphere and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific substrates and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds, while protodeboronation results in the formation of alkanes or alkenes .

Mechanism of Action

The mechanism of action of (5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butoxycarbonyl protecting group enhances its stability and makes it suitable for various synthetic applications .

Properties

Molecular Formula

C10H15BO4S

Molecular Weight

242.10 g/mol

IUPAC Name

[2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-3-yl]boronic acid

InChI

InChI=1S/C10H15BO4S/c1-6-7(11(13)14)5-8(16-6)9(12)15-10(2,3)4/h5,13-14H,1-4H3

InChI Key

XVGCLOWUDBOYFF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC(=C1)C(=O)OC(C)(C)C)C)(O)O

Origin of Product

United States

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